molecular formula C23H29N3O5S2 B2844740 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 922115-51-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2844740
M. Wt: 491.62
InChI Key: DHYBHIBZSBWMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This would involve a detailed description of the compound’s molecular structure, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound can undergo, including the reactants, products, and conditions required for each reaction.



Physical And Chemical Properties Analysis

This would involve a description of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, pH, etc.


Scientific Research Applications

Synthesis and Chemical Properties

Novel Piperidine Derivatives and Their Synthesis :A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the compound , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research highlighted the importance of substituting the benzamide moiety with a bulky group to enhance activity, demonstrating the compound's potential as a potent inhibitor of acetylcholinesterase, which could be beneficial for developing antidementia agents (Sugimoto et al., 1990).

Benzamide Derivatives as Histamine H3 Receptor Antagonists :A series of 4-(1-substituted piperidin-4-yloxy) benzamides and their constrained analogs were synthesized and tested for their affinity towards the H3 receptor. These compounds demonstrated potent binding affinity, indicating their potential as histamine H3 receptor antagonists. This research contributes to understanding how modifications to the benzamide derivatives can influence receptor binding and activity, potentially leading to the development of new therapeutic agents (Nirogi et al., 2016).

Biological Activities and Potential Therapeutic Applications

Antipsychotic Potential of Heterocyclic Carboxamides :Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents. These analogues showed promise in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing specific behavioral responses in mice. This research illustrates the potential of structurally related compounds for treating psychiatric disorders (Norman et al., 1996).

Anticancer Activity of Tetrahydroisoquinoline Derivatives :The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents was explored, emphasizing the tetrahydroisoquinoline moiety's significance in biologically active molecules. These derivatives showed a range of biological properties, including potent cytotoxic agents, illustrating the potential for developing novel anticancer drugs (Redda et al., 2010).

Safety And Hazards

This would involve a description of any safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound, such as toxicity, flammability, etc.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, etc.


I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist.


properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c27-23(20-8-10-22(11-9-20)33(30,31)25-14-4-1-5-15-25)24-13-17-32(28,29)26-16-12-19-6-2-3-7-21(19)18-26/h2-3,6-11H,1,4-5,12-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYBHIBZSBWMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.